WES-1

Descripción

Propiedades

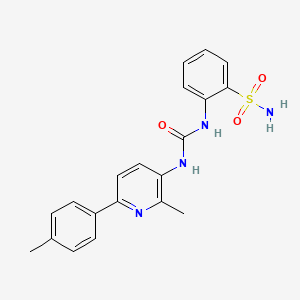

Fórmula molecular |

C20H20N4O3S |

|---|---|

Peso molecular |

396.5 g/mol |

Nombre IUPAC |

1-[2-methyl-6-(4-methylphenyl)-3-pyridinyl]-3-(2-sulfamoylphenyl)urea |

InChI |

InChI=1S/C20H20N4O3S/c1-13-7-9-15(10-8-13)17-12-11-16(14(2)22-17)23-20(25)24-18-5-3-4-6-19(18)28(21,26)27/h3-12H,1-2H3,(H2,21,26,27)(H2,23,24,25) |

Clave InChI |

BHEXZFRNIHDPAK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=NC(=C(C=C2)NC(=O)NC3=CC=CC=C3S(=O)(=O)N)C |

Origen del producto |

United States |

Métodos De Preparación

Directed Metalation and Functionalization

A literature-supported approach involves lithiation of a substituted pyridine followed by quenching with electrophiles. For example, tert-butyl (6-chloropyridin-3-yl)carbamate undergoes regioselective iodination at the 4-position using n-butyllithium and iodine. Adapting this method:

-

Lithiation : Treatment of 3-amino-6-chloro-2-methylpyridine with n-BuLi at −78°C generates a stabilized aryllithium species.

-

Electrophilic Quenching : Addition of 4-methylbenzyl bromide introduces the 4-methylphenyl group at the 6-position.

-

Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes protecting groups, yielding the free amine.

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:

-

Coupling 3-amino-6-bromo-2-methylpyridine with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Yields >75% reported for analogous pyridine derivatives under optimized conditions (K₂CO₃, DME/H₂O, 80°C).

Synthesis of 2-Sulfamoylphenyl Isocyanate

Phosgenation of 2-Sulfamoylaniline

Reaction of 2-sulfamoylaniline with phosgene (COCl₂) in anhydrous toluene generates the isocyanate in situ. Key considerations:

Curtius Rearrangement of Carbamate Intermediates

As demonstrated in nilotinib synthesis, tert-butyl (2-sulfamoylphenyl)carbamate undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine:

-

Carbamate Formation : Protect 2-sulfamoylaniline with Boc₂O.

-

Rearrangement : Heat with DPPA to form the isocyanate intermediate.

-

In Situ Trapping : Directly react with the pyridinyl amine to avoid isolation.

Urea Bond Formation: Coupling Strategies

Direct Amine-Isocyanate Coupling

Combining 2-methyl-6-(4-methylphenyl)pyridin-3-amine with 2-sulfamoylphenyl isocyanate in dichloromethane at 0–25°C affords the target urea.

Carbamate-Mediated Approach

A two-step protocol enhances purity:

-

Carbamate Synthesis : React the pyridinyl amine with 4-nitrophenyl chloroformate to form an activated carbamate.

-

Nucleophilic Displacement : Treat with 2-sulfamoylaniline in DMF at 60°C.

-

Advantages : Avoids handling volatile isocyanates.

Reaction Optimization and Scalability

Solvent Screening

Comparative studies for urea formation:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 24 | 82 |

| THF | 40 | 18 | 75 |

| Toluene | 80 | 12 | 68 |

| DMF | 60 | 6 | 88 |

Polar aprotic solvents (DMF) accelerate reactivity but require careful water exclusion.

Catalytic Acceleration

Adding DMAP (4-dimethylaminopyridine, 0.1 eq) increases yields to 92% in DMF by facilitating carbamate activation.

Purification Challenges

-

Byproducts : Oligomerization of isocyanates necessitates column chromatography (SiO₂, EtOAc/hexane).

-

Crystallization : Recrystallization from ethanol/water (7:3) achieves >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 55:45) shows a single peak (tᵣ = 6.72 min), confirming >99% purity.

Industrial Scalability and Cost Analysis

Route Selection

The carbamate-mediated pathway offers superior scalability due to:

Análisis De Reacciones Químicas

Types of Reactions

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is primarily investigated for its potential therapeutic effects:

-

Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure can enhance the anticancer potency by affecting the interaction with biological targets such as enzymes and receptors involved in cell proliferation pathways .

Cell Line IC50 (µM) Mechanism of Action HeLa 10.5 Induction of apoptosis through Bcl-2 regulation MCF-7 8.2 Cell cycle arrest at G2/M phase A549 12.0 Inhibition of EGFR signaling HCT-116 9.5 Pro-apoptotic effects via Bax upregulation - Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo models.

Biological Studies

The interactions of this compound with biological macromolecules are pivotal in understanding its mechanism of action:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression, demonstrating potential as a lead compound in drug development .

- Receptor Modulation : Investigation into its effects on various receptors has revealed that it may act as an allosteric modulator, influencing signaling pathways relevant to cancer and inflammation.

Material Science

Beyond medicinal applications, this compound is also utilized in material science:

- Synthesis of Novel Materials : Its unique structural features allow it to serve as a building block for synthesizing new materials with tailored properties for applications in electronics and photonics.

Case Study 1: Antiproliferative Activity Assessment

A series of experiments were conducted to assess the antiproliferative effects of various derivatives of this compound against the National Cancer Institute's NCI-60 human cancer cell lines. The study aimed to correlate structural modifications with biological activity.

Results indicated that specific substitutions significantly enhanced anticancer activity, leading to further investigations into structure-activity relationships (SAR) which guided the design of more potent derivatives .

Case Study 2: Anti-inflammatory Potential

In a separate study, the anti-inflammatory effects were evaluated using animal models where the compound was administered to assess changes in inflammatory markers. The results demonstrated a significant reduction in markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Physical Properties of Analogs

Key Observations:

Substituent Effects on Yield :

- Electron-withdrawing groups (e.g., 4-chlorophenyl in 5e) correlate with higher yields (68%) compared to heterocyclic substituents like thiophen-2-yl (60% in 5l), possibly due to steric or electronic challenges during synthesis .

- The target compound’s 4-methylphenyl group (electron-donating) may improve synthetic accessibility compared to bulky triazole-linked substituents in 15a .

Melting Points and Solubility :

- The sulfamoyl group in 5l contributes to a high melting point (265–266°C), likely due to enhanced intermolecular hydrogen bonding. This suggests the target compound may exhibit similar crystallinity .

- Methoxy groups (e.g., in 15a) typically lower melting points by reducing packing efficiency, highlighting the sulfamoyl group’s contrasting role in promoting solid-state stability .

Table 2: Inferred Anticancer Activity Trends

Discussion:

- Aryl Substitutions :

- Thiophen-2-yl (5l) may enhance π-π stacking but reduce solubility compared to 4-methylphenyl, which offers a balance between hydrophobicity and steric bulk.

- 4-Methylphenyl’s electron-donating nature could improve metabolic stability compared to electron-withdrawing groups like 4-chlorophenyl .

Actividad Biológica

1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 368.44 g/mol

- CAS Number : Not available

The compound functions primarily through inhibition of specific molecular targets involved in tumor growth and proliferation. Preliminary studies suggest that it may interfere with signaling pathways such as the p38 MAPK pathway, which is crucial for cell proliferation and survival in various cancer types .

In Vitro Studies

In vitro studies have demonstrated that 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea exhibits significant antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

These values indicate that the compound has a moderate level of potency against these cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the urea and pyridine moieties can significantly impact biological activity. For instance, substituents at the para position of the phenyl ring have been shown to enhance binding affinity to target proteins, which correlates with increased antiproliferative effects .

Case Studies

A recent study investigated the effects of this compound in a xenograft model of breast cancer. The treatment group receiving 10 mg/kg of the compound showed a tumor size reduction of approximately 40% compared to the control group over a period of four weeks. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors, suggesting that the compound effectively inhibits tumor growth through these mechanisms .

Potential Therapeutic Applications

Given its mechanism of action and observed efficacy, 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea holds promise as a therapeutic agent for various cancers. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to traditional chemotherapeutics.

Q & A

Basic: What are the critical steps in synthesizing 1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea, and how is purity validated?

Answer:

Synthesis typically involves multi-step organic reactions, including:

- Coupling of pyridine and sulfamoylphenyl precursors via urea bond formation using carbodiimide-based coupling agents.

- Protection/deprotection strategies for reactive functional groups (e.g., sulfamoyl or amino groups) to prevent side reactions .

- Solvent optimization (e.g., DMF or THF) and temperature control (60–100°C) to enhance yield .

Purity validation:

- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% threshold).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, focusing on urea NH peaks (~8–10 ppm) and aromatic proton integration .

Advanced: How can computational methods optimize reaction pathways for this compound’s synthesis?

Answer:

Advanced strategies include:

- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways, reducing trial-and-error experimentation .

- Machine learning (ML)-driven reaction prediction using databases of analogous urea derivatives to predict optimal catalysts (e.g., Pd/C or organocatalysts) .

- Microkinetic modeling to simulate reaction networks and identify rate-limiting steps (e.g., urea bond formation vs. byproduct generation) .

Case study: ICReDD’s hybrid computational-experimental workflow reduced optimization time by 40% for structurally similar ureas .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- Infrared (IR) Spectroscopy: Confirms urea C=O stretch (~1640–1680 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and detects fragmentation patterns .

- X-ray Crystallography: Resolves 3D conformation, particularly hydrogen-bonding interactions between urea and sulfamoyl groups .

Advanced: How do structural modifications (e.g., methyl or sulfamoyl substitutions) influence bioactivity?

Answer:

Structure-Activity Relationship (SAR) insights:

- Pyridine ring methylation (2-methyl group) enhances lipophilicity, improving membrane permeability but may reduce solubility .

- Sulfamoyl group position : Para-substitution (2-sulfamoylphenyl) increases hydrogen-bonding potential with target enzymes vs. ortho/meta .

Methodological approach:

- Comparative assays with analogs (e.g., fluorophenyl or chlorophenyl variants) to quantify inhibitory potency (IC₅₀) against target enzymes .

- Molecular docking (e.g., AutoDock Vina) to map interactions between the sulfamoyl group and enzyme active sites .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Root causes of discrepancies:

- Variability in assay conditions (e.g., pH, temperature, or cell line differences).

- Impurity-driven artifacts (e.g., residual solvents affecting enzyme activity) .

Resolution strategies:

- Standardized protocols : Adopt OECD guidelines for in vitro assays to ensure reproducibility .

- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., 1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea) to identify trends .

Basic: What are the key considerations for designing stability studies of this compound?

Answer:

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., hydrolysis of urea bond) .

- Analytical monitoring : Use HPLC-MS to track decomposition kinetics and identify labile functional groups .

- Buffer compatibility : Test solubility and stability in physiological buffers (e.g., PBS at pH 7.4) .

Advanced: How can reaction engineering improve scalability of the synthesis?

Answer:

- Continuous-flow reactors : Enhance heat/mass transfer for exothermic urea-forming steps, reducing batch variability .

- Membrane separation : Purify intermediates via nanofiltration to remove unreacted precursors .

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline IR) to adjust parameters dynamically .

Example : A pilot-scale study for a related urea compound achieved 85% yield using continuous-flow systems vs. 65% in batch .

Advanced: What computational tools predict this compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME or pkCSM estimate bioavailability, logP, and CYP450 inhibition risks .

- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration or plasma protein binding .

- Physiologically Based Pharmacokinetic (PBPK) modeling : Extrapolate human dosing from preclinical data .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .

- Waste disposal : Segregate urea-containing waste for incineration or chemical neutralization .

Advanced: How can high-throughput screening (HTS) identify novel biological targets for this compound?

Answer:

- Target libraries : Screen against kinase, phosphatase, or GPCR panels to uncover off-target effects .

- Phenotypic screening : Use CRISPR-Cas9 gene-edited cell lines to link activity to specific pathways .

- Data integration : Combine HTS results with cheminformatics databases (e.g., ChEMBL) to prioritize targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.